PD-1/PD-L1-IN-NP19

Description

BenchChem offers high-quality PD-1/PD-L1-IN-NP19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1/PD-L1-IN-NP19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

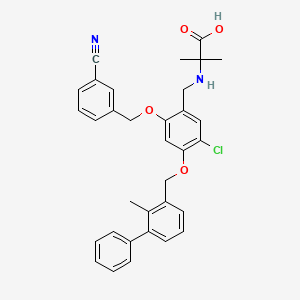

IUPAC Name |

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPKZNFXWGTUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deciphering PD-1/PD-L1-IN-NP19: A Comprehensive Technical Guide on Small-Molecule Immune Checkpoint Inhibition

Executive Summary

As a Senior Application Scientist navigating the transition from monoclonal antibodies (mAbs) to small-molecule inhibitors in immuno-oncology, I recognize the critical need for precise mechanistic understanding. While mAbs like pembrolizumab have revolutionized cancer therapy, their large molecular weight limits solid tumor penetration and oral bioavailability. Enter PD-1/PD-L1-IN-NP19 (NP19) , a potent, non-peptidic small-molecule inhibitor of the programmed cell death 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction MedChemExpress[1]. This whitepaper deconstructs the mechanism of action, physicochemical profile, and the self-validating experimental frameworks required to evaluate NP19 in preclinical settings.

Section 1: Molecular Profile and Selectivity

NP19 (CAS: 2377916-66-8) is engineered to induce steric occlusion at the PD-L1 binding interface. Unlike mAbs that blanket the entire receptor, NP19 specifically targets the hydrophobic cleft of PD-L1, triggering a dimerization or conformational shift that precludes PD-1 binding Xcess Biosciences[2].

Crucially, NP19 exhibits profound species selectivity. It demonstrates an IC50 of 12.5 nM against the human PD-1/PD-L1 interaction but shows minimal activity (>1 µM) against the murine orthologs MedChemExpress[1]. This necessitates the use of humanized mouse models or strictly human in vitro systems for preclinical validation.

Table 1: Physicochemical and Binding Properties

| Parameter | Value |

| Chemical Name | 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid |

| CAS Number | 2377916-66-8 |

| Molecular Formula | C33H31ClN2O4 |

| Molecular Weight | 555.06 g/mol |

| Target | Human PD-1/PD-L1 Interaction |

| IC50 (Human) | 12.5 nM |

| IC50 (Mouse) | >1 µM |

Section 2: Mechanism of Action (MoA)

The PD-1/PD-L1 axis is a classic immune evasion pathway. When tumor-expressed PD-L1 binds to PD-1 on cytotoxic T-cells, it induces the phosphorylation of the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-based Switch Motif (ITSM). This recruits SHP-1/2 phosphatases, which dephosphorylate proximal T-cell receptor (TCR) signaling molecules (e.g., ZAP70), effectively paralyzing the T-cell.

NP19 intervenes by physically decoupling this protein-protein interaction (PPI). By blocking PD-L1, NP19 prevents SHP-1/2 recruitment, thereby restoring TCR signaling cascades and triggering the release of effector cytokines like IFN-γ DC Chemicals[3].

Mechanism of Action: NP19 blocks PD-L1, preventing SHP-1/2 recruitment and restoring T-cell activity.

Section 3: Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic (PK) profile of NP19 dictates its dosing strategy. In rat models, intravenous administration yields a rapid clearance, whereas oral administration reveals a prolonged half-life (t1/2 = 10.9 h), albeit with low bioavailability (F=5%) due to first-pass metabolism or poor aqueous solubility Xcess Biosciences[2]. Despite this, intragastric gavage (25-100 mg/kg) in humanized melanoma models yields up to 80.9% tumor growth inhibition (TGI), proving that systemic exposure is sufficient to activate the tumor immune microenvironment MedChemExpress[1].

Table 2: Pharmacokinetic Profile (Rat Models)

| Route of Administration | Dose | Cmax | Tmax | t1/2 | Clearance (CL) | Bioavailability (F) |

| Intravenous (i.v.) | 1 mg/kg | 1751 µg/L | N/A | 1.5 ± 0.5 h | 0.9 ± 0.2 L/h/kg | 100% |

| Oral (p.o.) | 10 mg/kg | 69.5 µg/L | 0.6 ± 0.2 h | 10.9 ± 7.7 h | 23.1 L/h/kg | 5% |

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of NP19 must rely on self-validating assay systems. Below are the definitive protocols for quantifying its biochemical and cellular efficacy.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Validation: HTRF is selected over standard ELISA due to its superior signal-to-background ratio and real-time solution-phase binding kinetics. The assay uses a Europium cryptate (Eu3+) donor and an XL665 acceptor. The critical self-validating feature is the ratiometric readout (665nm/620nm), which internally normalizes for well-to-well liquid volume variations and compound auto-fluorescence, eliminating false positives.

Step-by-step HTRF assay workflow for quantifying NP19 inhibition of PD-1/PD-L1 interaction.

Step-by-Step Methodology:

-

Reagent Preparation: Dilute NP19 in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20) to a top concentration of 10 µM, performing 3-fold serial dilutions.

-

Protein Incubation: Add 2 nM of His-tagged human PD-L1 and 10 nM of Fc-tagged human PD-1 to a 384-well proxiplate. Add NP19 dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Fluorophore Addition: Add Anti-His-Eu3+ cryptate (donor) and Anti-Fc-XL665 (acceptor).

-

Signal Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; measure emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the FRET ratio (665/620). Plot the normalized ratio against the log[NP19] concentration to derive the IC50 using a 4-parameter logistic regression.

Protocol 2: T-Cell/Tumor Cell Co-Culture Assay for IFN-γ Release

Causality & Validation: Evaluating immune activation requires isolating the PD-1/PD-L1 axis from variable tumor antigen presentation. We utilize Hep3B hepatoma cells engineered to co-express human PD-L1 and an anti-CD3 single-chain variable fragment (scFv) EvitaChem[4]. The anti-CD3 scFv provides a constant, antigen-independent TCR activation signal (Signal 1). Therefore, any modulation in IFN-γ secretion is strictly causally linked to NP19's blockade of the PD-L1 inhibitory signal (Signal 2).

Step-by-Step Methodology:

-

Cell Preparation: Seed engineered Hep3B cells (PD-L1+, anti-CD3 scFv+) at 1x10^4 cells/well in a 96-well plate. Allow adherence overnight.

-

T-Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T-cells from healthy donors.

-

Co-Culture: Add 5x10^4 T-cells to the Hep3B monolayer (Effector:Target ratio of 5:1).

-

Compound Treatment: Add NP19 at concentrations ranging from 0.37 µM to 10 µM. Include a vehicle control (0.1% DMSO) and an anti-PD-L1 mAb as a positive control.

-

Incubation & Harvest: Incubate for 72 hours at 37°C, 5% CO2. Centrifuge the plate to pellet cells and harvest the supernatant.

-

Cytokine Quantification: Quantify IFN-γ levels using a highly sensitive sandwich ELISA. NP19 will demonstrate a dose-dependent elevation of IFN-γ, validating its cellular efficacy.

References

-

DC Chemicals. "PD-1/PD-L1-IN-NP19 Datasheet". DC Chemicals. [Link]

Sources

PD-1/PD-L1-IN-NP19: Technical Monograph & Development Guide

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis.[1][2] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab that sterically block the receptor-ligand interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. It functions by inducing a specific dimerization of PD-L1, sequestering the ligand and rendering it incapable of binding to PD-1 on T-cells.

This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing NP19 in immuno-oncology (IO) discovery.

Part 1: Chemical Identity & Structural Basis

NP19 was developed through structure-activity relationship (SAR) optimization of the biphenyl/resorcinol ether scaffold, originally inspired by the BMS-202/BMS-1001 series.

Physicochemical Profile

| Property | Specification |

| Chemical Name | PD-1/PD-L1-IN-NP19 |

| CAS Number | 2377916-66-8 |

| Molecular Formula | C₃₃H₃₁ClN₂O₄ |

| Molecular Weight | 555.07 g/mol |

| Solubility | DMSO: ≥ 30 mg/mL; DMF: ≥ 30 mg/mL; Water: Insoluble |

| Appearance | Crystalline solid |

| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |

Structural Mechanism

NP19 does not bind to the PD-1 receptor. Instead, it binds to the PD-L1 ligand .

-

Binding Pocket: It occupies a deep, hydrophobic cylindrical pocket formed at the interface of two PD-L1 molecules.

-

Dimerization: The binding event induces a conformational change that forces two PD-L1 monomers to dimerize "face-to-face."

-

Result: The surface residues of PD-L1 required for interacting with PD-1 (e.g., Ile54, Tyr56, Arg113) are buried within the dimer interface or sterically occluded, preventing T-cell inhibition.

Part 2: Mechanistic Pharmacology (Visualization)

The following diagram illustrates the competitive inhibition mechanism where NP19 acts as a "molecular glue" for PD-L1 dimerization, contrasting with the direct blockade by mAbs.

Caption: NP19 induces PD-L1 homodimerization, preventing the PD-1/PD-L1 inhibitory complex formation.

Part 3: Preclinical Characterization & Protocols

To validate NP19 activity, a tiered screening approach is required: biochemical affinity, cellular functionality, and in vivo efficacy.

Biochemical Potency: HTRF Binding Assay

Purpose: Determine the IC₅₀ of NP19 disrupting the interaction between recombinant human PD-1 and PD-L1. Standard IC₅₀: ~12.5 nM[1][3][4][5]

Protocol:

-

Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).

-

Tag 1: Anti-hPD-1-Europium Cryptate (Donor).

-

Tag 2: Anti-hPD-L1-XL665 (Acceptor).

-

-

Preparation: Dilute NP19 in DMSO (stock) then into diluent buffer to 4x final concentration.

-

Incubation:

-

Add 5 µL of NP19 (varying concentrations).

-

Add 5 µL of hPD-L1 protein.

-

Incubate 15 mins at Room Temperature (RT) to allow dimerization.

-

Add 10 µL of hPD-1 protein.

-

-

Detection: Incubate for 2 hours at RT. Read fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot inhibition curves using a 4-parameter logistic fit.

Cellular Function: T-Cell Co-Culture Assay

Purpose: Verify if NP19 restores T-cell effector function (IFN-γ secretion) in the presence of PD-L1+ tumor cells. Standard EC₅₀: ~3 µM[1][3]

Protocol:

-

Effector Cells: Isolate human PBMCs or use Jurkat-NFAT-luciferase T-cells engineered to express PD-1.

-

Target Cells: Culture Hep3B or CHO cells overexpressing human PD-L1 and a T-cell activator (e.g., anti-CD3 scFv or membrane-bound OKT3).

-

Co-Culture Setup:

-

Seed Target cells (20,000/well) in a 96-well plate. Allow adhesion (4 hours).

-

Add NP19 (serial dilutions).

-

Add Effector cells (50,000/well).

-

-

Incubation: 48–72 hours at 37°C, 5% CO₂.

-

Readout:

-

PBMC: Collect supernatant and quantify IFN-γ via ELISA.

-

Jurkat-NFAT: Add luciferase substrate and measure luminescence.

-

-

Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control.

In Vivo Efficacy: Syngeneic Mouse Models

Purpose: Assess tumor growth inhibition (TGI) in an immunocompetent host.

Protocol (B16-F10 Melanoma Model):

-

Animals: C57BL/6 mice (female, 6-8 weeks).

-

Inoculation: Inject 5×10⁵ B16-F10 cells subcutaneously into the right flank.

-

Randomization: When tumors reach ~50–100 mm³, randomize into groups (n=8).

-

Dosing Regimen:

-

Vehicle: Saline/PEG400 (Daily).

-

NP19: 25–100 mg/kg (Intragastric gavage, Daily for 15 days).[4]

-

-

Measurement: Measure tumor volume (V = 0.5 × Length × Width²) every 2-3 days.

-

Endpoints: Tumor weight at sacrifice; Flow cytometry of tumor-infiltrating lymphocytes (CD8+ T-cells).

Part 4: Pharmacokinetics (PK) Profile

NP19 demonstrates moderate stability but low oral bioavailability, a common challenge in the resorcinol ether class.

Table 1: PK Parameters in Rats (Cheng et al.)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |

| Tmax (h) | - | 0.6 ± 0.2 | Rapid absorption |

| Cmax (µg/L) | 1751 | 69.5 | Low peak plasma concentration via oral route |

| T1/2 (h) | 1.5 ± 0.5 | 10.9 ± 7.7 | Slow elimination phase after oral dosing |

| Bioavailability (F) | - | ~5% | Critical Limitation: Requires formulation optimization |

| Clearance (CL) | 0.9 L/h/kg | 23.1 L/h/kg | - |

Note: The discrepancy in half-life (IV vs PO) suggests flip-flop kinetics or absorption-rate limited elimination in the oral formulation.

Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path for validating NP19 batches in a drug discovery setting.

Caption: Validation workflow for NP19 from compound solubilization to in vivo efficacy readout.

References

-

Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry.[5][6]

-

MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet & Biological Activity.

-

Cayman Chemical. NP19 Product Insert and Safety Data Sheet.

-

Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.[5] (Providing structural basis for the resorcinol ether class mechanism).

Sources

- 1. medkoo.com [medkoo.com]

- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: PD-1/PD-L1-IN-NP19 Structure-Activity Relationship

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a pivotal evolution in the class of small-molecule immune checkpoint inhibitors. Unlike monoclonal antibodies (mAbs) that sterically block the PD-1/PD-L1 interface, NP19 utilizes a small-molecule induced dimerization mechanism. Built upon a resorcinol dibenzyl ether scaffold, NP19 achieves nanomolar potency (

This guide deconstructs the chemical architecture, mechanistic logic, and experimental validation of NP19, providing a blueprint for researchers optimizing next-generation oral checkpoint inhibitors.

Chemical Architecture & Binding Mechanism

The Resorcinol Dibenzyl Ether Scaffold

NP19 belongs to the "BMS-like" class of inhibitors but features critical optimizations to the central core. The molecule is tripartite:

-

The Anchor (Core): A chloro-substituted resorcinol ring.

-

The Hydrophobic Wedge: A (2-methyl-[1,1'-biphenyl]-3-yl)methoxy group designed to penetrate the deep hydrophobic pocket of PD-L1.

-

The Solubilizing Tail: A hydrophilic amino acid derivative (N-(2-methyl-2-propanoic acid) side chain) that interacts with the solvent-exposed surface.

Mechanism of Action: Induced Dimerization

NP19 does not merely bind to PD-L1; it remodels it.

-

Step 1: Intercalation. NP19 binds to the hydrophobic cavity of a single PD-L1 monomer.

-

Step 2: Recruitment. The inhibitor-bound surface creates a high-affinity interface for a second PD-L1 monomer.

-

Step 3: Locking. The resulting dimer occludes the PD-1 binding surface, preventing T-cell suppression.

Key Residue Interactions:

-

Tyr56: Forms a critical

- -

Met115 & Ala121: Define the hydrophobic pocket accommodating the distal phenyl ring.

-

Asp122: Often engages in salt-bridge or H-bond interactions with the hydrophilic tail (depending on specific analog pH states).

Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sterically preventing the interaction with PD-1 on T-cells.

Detailed Structure-Activity Relationship (SAR)

The potency of NP19 (

The Hydrophobic "Warhead" (Distal Biphenyl)

The biphenyl group is the primary driver of affinity.

-

Observation: Replacing the distal phenyl ring with smaller aliphatic groups leads to a >100-fold loss in potency.

-

Causality: The deep pocket of PD-L1 is lined with hydrophobic residues (Ile54, Tyr56, Met115). The biphenyl moiety fills this volume, displacing water and maximizing van der Waals contacts. The 2-methyl group on the biphenyl ring restricts rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

The Linker Region (Ether Bridges)

-

Observation: The methyleneoxy (

) linkers provide the necessary flexibility for the aromatic rings to orient into the cylindrical hydrophobic tunnel. -

Constraint: Rigidifying this linker (e.g., direct aryl-aryl coupling) often abolishes activity by preventing the "U-shape" conformation required for dimerization.

The Hydrophilic Tail (Solubility & Surface Interaction)

Small molecule PD-L1 inhibitors are notoriously hydrophobic (Lipinski rule violators). NP19 incorporates a hydrophilic tail to counteract this.

-

Structure: A dimethyl glycine-like moiety attached to the central ring.

-

Function:

-

Solubility: Increases aqueous solubility to allow for oral administration (though bioavailability remains a challenge,

). -

Surface Binding: Interacts with solvent-exposed residues near the pocket entrance, potentially stabilizing the dimer interface.

-

Comparative Potency Data

| Compound | Scaffold Type | IC50 (HTRF) | Mechanism | Key Feature |

| NP19 | Resorcinol Ether | 12.5 nM | Dimerization | High potency, optimized biphenyl fit |

| BMS-202 | Biphenyl | 18 nM | Dimerization | First-generation reference |

| BMS-1001 | Biphenyl | 2.25 nM | Dimerization | Improved solubility/potency balance |

| BMS-1166 | Biphenyl | 1.4 nM | Dimerization | Optimized metabolic stability |

Data aggregated from Cheng et al. and related BMS patent literature.

Experimental Protocols & Validation

To validate NP19 activity, a tiered screening approach is required.

Tier 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the industry standard for measuring the disruption of the PD-1/PD-L1 interaction.

Protocol:

-

Reagents: Recombinant human PD-L1 (tagged with Europium cryptate, Donor) and PD-1 (tagged with XL665, Acceptor).

-

Setup: In a 384-well low-volume white plate, dispense

of NP19 (serial dilution in DMSO/Buffer). -

Addition: Add

of PD-L1-Eu and -

Incubation: Incubate for 2 hours at room temperature (equilibrium is slow due to dimerization kinetics).

-

Readout: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PHERAstar).

-

Calculation:

. Calculate-

Self-Validation: High signal indicates interaction; low signal indicates inhibition. Z' factor must be > 0.5.

-

Tier 2: Cell-Based Blockade Assay (T-Cell Reactivation)

Demonstrates functional restoration of immunity.[2]

Protocol:

-

Effector Cells: Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter.

-

Target Cells: CHO-K1 or Hep3B cells overexpressing PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv).

-

Co-Culture: Mix Effector and Target cells at a 1:1 ratio in the presence of NP19.

-

Mechanism: PD-L1 on target cells normally suppresses the Jurkat NFAT signal. NP19 blockade restores this signal.

-

Readout: Measure Luciferase activity after 6-24 hours.

-

Expected Result: Dose-dependent increase in luminescence (

for NP19).

-

Figure 2: Validation Workflow. A funnel approach ensures only functional compounds proceed to expensive in vivo studies.

Pharmacokinetics and Future Outlook

The Bioavailability Challenge

While NP19 is potent in vitro, its physicochemical properties present challenges for drug development:

-

Molecular Weight: ~555 Da (Borderline high).

-

Oral Bioavailability (F): ~5% in rats.[3]

-

Clearance: Moderate to high.

Root Cause: The massive hydrophobic surface area required to bind PD-L1 leads to poor solubility and high plasma protein binding. The carboxylic acid tail improves solubility but can limit membrane permeability.

Optimization Strategies

To evolve NP19 into a clinical candidate, researchers are currently exploring:

-

Prodrug Strategies: Masking the carboxylic acid to improve permeability.

-

Macrocyclization: Linking the two "wings" of the molecule to lock the bioactive conformation, reducing the entropic cost of binding and potentially improving metabolic stability (e.g., BMS-986189 approach).

References

-

Cheng, B., Ren, Y., Niu, X., et al. (2020).[4] "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents."[4] Journal of Medicinal Chemistry.

-

Zak, K. M., et al. (2017). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.

-

Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy."[2][5][6][7][8][][10] Oncotarget.

-

Cayman Chemical. "NP19 Product Information & Physical Data."

-

MedChemExpress. "PD-1/PD-L1-IN-NP19 Datasheet."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 10. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Immune Checkpoint: An In-Depth Analysis of PD-1/PD-L1-IN-NP19 Binding Affinity and Mechanistic Profiling

Introduction

The programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) axis is a critical immune checkpoint pathway exploited by tumors to evade T-cell-mediated immunosurveillance. While monoclonal antibodies (mAbs) targeting this axis have revolutionized oncology, small-molecule inhibitors offer distinct pharmacological advantages, including superior tumor microenvironment (TME) penetration, potential oral bioavailability, and reduced immune-related adverse events (irAEs) due to shorter systemic half-lives.

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19) is a novel, highly potent small-molecule inhibitor designed to disrupt the PD-1/PD-L1 protein-protein interaction (PPI)[1]. Discovered via docking-based virtual screening and rational drug design, NP19 represents a promising lead compound for next-generation, non-peptidic immunotherapy[2].

Molecular Profile and Binding Affinity

NP19 is a non-peptidic small molecule that binds directly to human PD-L1, inducing steric hindrance that prevents its engagement with the PD-1 receptor[1].

Quantitative Binding Affinity

The binding affinity of NP19 to human PD-L1 is exceptionally potent. In Homogeneous Time-Resolved Fluorescence (HTRF) binding assays, NP19 inhibits the human PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 12.5 nM [3].

Crucially, NP19 exhibits significant cross-species selectivity. Its activity against the murine PD-1/PD-L1 interaction is vastly reduced, demonstrating an IC50 in the micromolar range (>1 µM)[4]. This species-specific affinity highlights the structural nuances between human and murine PD-L1 binding pockets and dictates that preclinical in vivo translational studies must carefully consider the model used (e.g., humanized mouse models).

Table 1: Physicochemical and Pharmacological Profile of NP19

| Parameter | Value |

| Chemical Name | 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid |

| Molecular Formula | C33H31ClN2O4[1] |

| Molecular Weight | 555.06 g/mol [5] |

| Target | PD-1/PD-L1 Protein-Protein Interaction[1] |

| IC50 (Human PD-1/PD-L1) | 12.5 nM[3] |

| IC50 (Murine PD-1/PD-L1) | > 1 µM[4] |

| In Vivo Efficacy Models | B16-F10 Melanoma, H22 Hepatoma[1] |

Mechanistic Pathway: Restoring T-Cell Function

By binding to PD-L1, NP19 blocks the inhibitory signaling cascade that typically leads to T-cell exhaustion[1]. In the TME, the blockade of this axis restores the cytotoxic function of CD8+ T cells, evidenced by a dose-dependent elevation in Interferon-gamma (IFN-γ) production[5].

Fig 1: Mechanism of NP19 disrupting the PD-1/PD-L1 axis to restore T-cell activation.

Experimental Methodologies for Affinity & Efficacy Validation

As a Senior Application Scientist, I emphasize that establishing a self-validating experimental protocol is paramount. The following methodologies detail the causality behind each step to ensure robust validation of NP19's binding affinity and cellular efficacy.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose: To precisely quantify the IC50 of NP19 in disrupting the PD-1/PD-L1 interaction[5]. HTRF is chosen over standard ELISA due to its true homogeneous nature (no wash steps), which prevents the artifactual disruption of low-affinity small-molecule binding equilibrium.

Self-Validating Protocol:

-

Reagent Preparation: Utilize recombinant human PD-L1 tagged with a donor fluorophore (e.g., Europium cryptate) and PD-1 tagged with an acceptor fluorophore (e.g., XL665). Causality: The specific spectral overlap between Europium emission and XL665 excitation ensures FRET only occurs when the proteins physically interact.

-

Compound Titration: Prepare a 10-point serial dilution of NP19 in an assay buffer containing 0.1% BSA and 0.05% Tween-20. Causality: The inclusion of a non-ionic detergent eliminates false positives caused by compound aggregation or non-specific plastic binding.

-

Equilibration Incubation: Incubate NP19 with the tagged PD-L1 for 30 minutes at room temperature before introducing PD-1. Causality: Pre-incubation allows the small molecule to achieve binding equilibrium with the target ligand without competing against the massive steric bulk of the receptor protein.

-

TR-FRET Detection: Excite the sample at 320 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). A time delay (e.g., 50 µs) is applied before reading. Causality: The time delay eliminates short-lived background autofluorescence from the compound or biological matrix, ensuring high signal-to-noise ratios.

-

Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio correlates with the disruption of the PPI. Fit the data to a 4-parameter logistic curve to derive the IC50 of 12.5 nM[1].

Fig 2: Self-validating HTRF assay workflow for quantifying NP19 binding affinity.

Cellular Co-Culture Assay (IFN-γ Release)

Purpose: To validate that the biochemical affinity translates to functional immune restoration in vitro[1].

Self-Validating Protocol:

-

Cell Preparation: Co-culture isolated human CD3+ T cells with a PD-L1-expressing hepatoma cell line (e.g., Hep3B/OS-8/hPD-L1)[5]. Causality: Using a stable overexpressing cell line ensures that PD-L1 is the primary inhibitory driver in the system.

-

Stimulation: Introduce an anti-CD3 single-chain variable fragment. Causality: This provides the necessary primary activation signal (Signal 1) to T cells, without which checkpoint inhibition would yield no measurable cytokine release.

-

NP19 Treatment: Add NP19 at varying concentrations (0.37 - 10 µM)[4].

-

Incubation & Readout: Incubate for 72 hours. Harvest the supernatant and quantify IFN-γ using ELISA. Result: NP19 demonstrates an EC50 of ~3 µM in this functional assay, confirming that the biochemical blockade effectively rescues T-cell effector functions[1].

In Vivo Pharmacokinetics and Synergistic Potential

Despite its relatively high molecular weight (555.06 g/mol ) for a small molecule, NP19 exhibits viable pharmacokinetic (PK) properties. Intravenous administration (1 mg/kg) in rats shows a half-life (

In vivo, NP19 at doses of 25, 50, and 100 mg/kg significantly reduces tumor growth in B16-F10 murine melanoma and H22 hepatoma models[1]. Furthermore, recent combination studies demonstrate that pairing NP19 with novel HDAC6 inhibitors (e.g., compound 10c) substantially decreases tumor burden (Tumor Growth Inhibition = 60.1%) compared to monotherapy[6]. This synergy is mediated by a concurrent decrease in PD-L1 expression levels and an increased infiltration of anti-tumor CD8+ T cells into the TME[6].

Conclusion

PD-1/PD-L1-IN-NP19 is a highly potent, small-molecule inhibitor of the human PD-1/PD-L1 axis. With an IC50 of 12.5 nM, it effectively disrupts immune checkpoint signaling, leading to robust T-cell activation and significant in vivo antitumor efficacy. For drug development professionals, NP19 serves as an excellent pharmacological tool and a promising lead for the development of next-generation, non-peptidic immune checkpoint inhibitors.

References

- Title: PD-1/PD-L1 | DC Chemicals | Source: dcchemicals.

- Title: NP19 | CAS#2377916-66-8 | PD-1/PD-L1 Interaction inhibitor - MedKoo Biosciences | Source: medkoo.

- Title: PD-1/PD-L1-IN-NP19 - MedchemExpress.com | Source: medchemexpress.

- Title: NP19 | CAS 2377916-66-8 - InvivoChem | Source: invivochem.

- Title: PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC | Source: nih.

- Title: Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PubMed | Source: nih.

Sources

- 1. medkoo.com [medkoo.com]

- 2. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivochem.net [invivochem.net]

- 6. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PD-1/PD-L1-IN-NP19 Effect on T-Cell Activation

Executive Summary

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1][2][3][4][5] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab, NP19 is a synthetic resorcinol dibenzyl ether derivative.

It functions by sterically hindering the protein-protein interaction (PPI) between PD-1 on T-cells and PD-L1 on tumor cells. This blockade prevents the phosphorylation of the ITIM and ITSM motifs on the PD-1 cytoplasmic tail, thereby blocking the recruitment of SHP-2 phosphatases. The downstream effect is the restoration of T-cell Receptor (TCR) signaling, resulting in robust T-cell activation, proliferation, and cytotoxic cytokine release (specifically IFN-

Key Technical Parameters:

-

Target: Human PD-1/PD-L1 Interaction[1][2][3][4][5][6][8][9][10]

-

Potency (IC

): 12.5 nM (HTRF Assay) -

Primary Effect: Restoration of IFN-

production in exhausted T-cells.

Mechanistic Profile: From Binding to Activation

Molecular Interaction

NP19 binds to the PD-L1 surface, occupying the hydrophobic pocket typically utilized by PD-1. This competitive inhibition is distinct from mAbs, which cover a larger surface area. NP19's high affinity (IC

Signaling Cascade Restoration

When PD-1 engages PD-L1, SHP-2 dephosphorylates ZAP70 and PI3K, shutting down T-cell activation. NP19 prevents this engagement.[5][6][7][9][11]

Pathway Logic:

-

Blockade: NP19 binds PD-L1

PD-1 remains unbound. -

TCR Engagement: TCR binds MHC/Antigen

Lck phosphorylates ITAMs. -

Signal Propagation: ZAP70 recruitment

LAT signalosome formation. -

Transcription Factor Activation: NFAT, AP-1, and NF-

B translocate to the nucleus. -

Output: Gene expression of IFNG (Interferon-gamma), IL2, and GZMB (Granzyme B).

Visualization of Signaling Pathway

The following diagram illustrates the restoration of T-cell activation pathways by NP19.

Figure 1: Mechanism of Action. NP19 binds PD-L1, preventing PD-1 ligation and SHP-2 recruitment, thereby allowing TCR-mediated ZAP70 phosphorylation and downstream cytokine release.

In Vitro Characterization: Quantitative Effects

The efficacy of NP19 is best characterized using a co-culture system involving T-cells and PD-L1 overexpressing tumor cells.[5][6] The standard model uses Hep3B/OS-8/hPD-L1 cells (which express membrane-bound anti-CD3 scFv to simulate TCR engagement and human PD-L1) co-cultured with primary CD3+ T-cells.

Data Summary

The following table summarizes the effect of NP19 on T-cell activation markers compared to controls.

| Parameter | NP19 Treatment | Control (Vehicle) | Reference (mAb) |

| Binding Affinity (IC | 12.5 nM | N/A | ~1-5 nM |

| IFN- | Dose-dependent increase (0.37–10 | Basal (Suppressed) | High |

| Murine PD-1 Inhibition | > 1,000 nM (Poor cross-reactivity) | N/A | Variable |

| Cytotoxicity (A549/MCF-7) | No toxicity @ 10 | N/A | N/A |

Key Insight: NP19 is highly selective for human PD-L1.[1][3] Researchers using murine models (e.g., syngeneic mice) must be aware that NP19 has significantly lower potency against mouse PD-1/PD-L1 (>1

Experimental Protocols

To validate the effect of NP19 on T-cell activation, use the following standardized protocols. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: HTRF PD-1/PD-L1 Binding Assay

Purpose: To verify the biochemical potency (IC

Reagents:

-

Europium cryptate-labeled anti-tag antibody (Donor).

-

d2-labeled anti-tag antibody (Acceptor).

-

Recombinant Human PD-L1 (His-tagged).

-

Recombinant Human PD-1 (Fc-tagged).

-

NP19 (dissolved in DMSO).[1]

Workflow:

-

Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution (e.g., 0.1 nM to 10

M). -

Incubation 1: Mix NP19 with hPD-L1-His (4 nM final) for 15 minutes at RT. Rationale: Allows NP19 to occupy the binding pocket.

-

Addition: Add hPD-1-Fc (20 nM final) and incubate for 1 hour.

-

Detection: Add Anti-His-Eu and Anti-Human Fc-d2. Incubate for 1 hour.

-

Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., Tecan or EnVision).

-

Analysis: Plot % Inhibition vs. Log[NP19]. Valid IC

should be ~10-20 nM.

Protocol B: T-Cell/Tumor Co-Culture Activation Assay

Purpose: To measure functional T-cell reactivation via IFN-

Cell System:

-

Target Cells: Hep3B/OS-8/hPD-L1 (Engineered to activate T-cells via OS-8 but suppress them via PD-L1).

-

Effector Cells: Purified human CD3+ T-cells (from PBMCs).

Workflow Visualization:

Figure 2: Co-Culture Assay Workflow. A stepwise approach to assessing functional T-cell rescue by NP19.

Detailed Steps:

-

Seeding: Plate Hep3B/OS-8/hPD-L1 cells in a 96-well plate (1x10

cells/well) and allow adherence overnight. -

Drug Treatment: Remove media. Add fresh media containing NP19 (0.1, 1, 5, 10

M). Include DMSO vehicle control and Anti-PD-1 mAb (e.g., Pembrolizumab 10 -

T-Cell Addition: Add freshly isolated CD3+ T-cells (1x10

cells/well). The OS-8 membrane protein on the tumor cells will engage the TCR on T-cells, providing Signal 1. -

Incubation: Incubate for 48–72 hours.

-

Readout: Collect supernatant. Quantify IFN-

using a commercial ELISA kit. -

Validation:

-

Vehicle Control: Should show low IFN-

(PD-L1 suppression is active). -

NP19 High Dose: Should show significantly elevated IFN-

(Suppression blocked).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

References

-

Cheng, B., et al. (2020). "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents."[5] Journal of Medicinal Chemistry, 63(17), 9660–9670.

-

MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress Catalog.

-

Gao, Y., et al. (2023). "Small Molecule Inhibitors of PD-1/PD-L1: A New Era of Cancer Immunotherapy." Frontiers in Pharmacology.

-

Boussiotis, V. A. (2016). "Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway." New England Journal of Medicine, 375, 1767-1778.

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]

- 10. Account - GeneCards Suite [auth.lifemapsc.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

PD-1/PD-L1-IN-NP19: Mechanistic Role and Experimental Application in Cancer Immunotherapy

Executive Summary

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, non-peptide small molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, NP19 represents the emerging class of resorcinol dibenzyl ether inhibitors designed to overcome the pharmacological limitations of biologics, including poor tumor penetration and lack of oral bioavailability.

This technical guide analyzes the mechanistic profile of NP19, its binding thermodynamics, and provides a validated experimental framework for its utilization in preclinical drug development.

Part 1: Chemical & Mechanistic Profile[2]

Structural Identity and Class

NP19 is a resorcinol dibenzyl ether derivative identified through structure-activity relationship (SAR) optimization of biphenyl-based scaffolds.

-

CAS Number: 2377916-66-8

-

Molecular Weight: ~555.07 Da

-

Chemical Class: Small Molecule Inhibitor (SMI)

-

Target: Human PD-L1 (hPD-L1)

Mechanism of Action (MoA)

NP19 functions as a steric inhibitor. Unlike mAbs that cover a large surface area (

-

Binding Interface: NP19 occupies the PD-1 binding site on PD-L1, preventing the receptor-ligand interaction.

-

Key Interactions: The biphenyl moiety of NP19 forms critical

- -

Thermodynamics:

- (HTRF Assay): 12.5 nM (High potency against human PD-1/PD-L1).[1]

-

Species Selectivity: Highly selective for human PD-L1; significantly lower potency against mouse PD-L1 (

M), necessitating the use of humanized mouse models for in vivo validation.

Signaling Pathway Visualization

The following diagram illustrates the restoration of T-cell effector function mediated by NP19 blockade.

Caption: NP19 competitively binds PD-L1, preventing PD-1 interaction and reversing T-cell exhaustion.

Part 2: Preclinical Pharmacology

In Vitro Potency

NP19 demonstrates nanomolar potency in cell-free assays, comparable to early-stage therapeutic antibodies.

| Metric | Value | Assay Type | Notes |

| 12.5 nM | HTRF Binding | Homogeneous Time-Resolved Fluorescence using Eu-labeled PD-1. | |

| T-Cell Co-Culture | IFN- | ||

| Cytotoxicity | MTT Assay | No significant toxicity in A549, MCF-7, or B16-F10 cells (off-target safety). |

In Vivo Efficacy & Pharmacokinetics

While NP19 is a potent binder, its pharmacokinetic (PK) profile highlights its role as a chemical probe rather than a final clinical candidate (which often requires formulation optimization or structural analogs like P18).

-

Tumor Models:

-

Pharmacokinetics (Rat):

Part 3: Experimental Framework

Protocol 1: HTRF PD-1/PD-L1 Binding Assay

Purpose: To quantify the

Materials:

-

Recombinant hPD-L1-Tag1 (e.g., His-tagged).

-

Recombinant hPD-1-Tag2 (e.g., Fc-tagged).

-

Anti-Tag1-Europium Cryptate (Donor).

-

Anti-Tag2-XL665 (Acceptor).

-

NP19 Stock (10 mM in DMSO).

Workflow:

-

Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a 10-point serial dilution curve (Start: 10

M). -

Incubation 1: Mix hPD-L1 (4 nM final) with NP19 dilutions. Incubate for 15 mins at RT. Rationale: Allows NP19 to occupy the hydrophobic pocket before PD-1 introduction.

-

Addition: Add hPD-1 (20 nM final) and HTRF detection reagents.

-

Incubation 2: Incubate for 1–2 hours at RT (protect from light).

-

Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic (4PL) equation to determine

.

Protocol 2: T-Cell Functional Restoration (Co-Culture)

Purpose: To verify that NP19 binding translates to biological T-cell reactivation.

System:

-

Target Cells: Hep3B cells engineered to overexpress hPD-L1 and a membrane-bound anti-CD3 scFv (OS-8).

-

Effector Cells: Jurkat T-cells or primary human PBMCs.

Steps:

-

Seeding: Plate Hep3B/OS-8/hPD-L1 cells (target) in 96-well plates (

cells/well). Allow adherence (4–6 hours). -

Treatment: Add NP19 at varying concentrations (0.1 – 10

M). -

Co-Culture: Add Jurkat T-cells (

cells/well). -

Stimulation: The membrane-bound anti-CD3 on tumor cells provides Signal 1; PD-L1 provides the inhibitory Signal 2. NP19 blocks Signal 2.

-

Readout: After 48–72 hours, collect supernatant. Quantify IFN-

using ELISA. -

Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control for maximal restoration.

Protocol 3: In Vivo Formulation (Solubility Management)

Challenge: NP19 is lipophilic (cLogP > 4). Standard PBS formulation will precipitate the compound. Recommended Vehicle:

-

10% DMSO (Solubilizer)

-

40% PEG300 (Co-solvent)

-

5% Tween-80 (Surfactant)

-

45% Saline Preparation: Dissolve NP19 in DMSO first, then add PEG300/Tween-80, and slowly add saline with vortexing. Sonicate if necessary to ensure a clear solution/stable suspension.

Part 4: Visualization of Discovery Workflow

Caption: Integrated workflow for validating NP19 from biochemical screening to in vivo proof-of-concept.

References

-

Cheng, B., Ren, Y., Niu, X., et al. (2020).[3][4] "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents."[3][5] Journal of Medicinal Chemistry, 63(24), 15946–15959.[4]

-

Source:

-

-

MedChemExpress. (n.d.).

-

Source:

-

-

Cayman Chemical. (n.d.).

-

Source:

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Document: Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential... - ChEMBL [ebi.ac.uk]

- 4. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of PD-1/PD-L1-IN-NP19: A Small Molecule Immune Checkpoint Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manageable immune-related adverse events. This technical guide provides an in-depth overview of the preclinical research findings for PD-1/PD-L1-IN-NP19, a novel small-molecule inhibitor of the PD-1/PD-L1 interaction. We will delve into its mechanism of action, in vitro efficacy, in vivo antitumor activity, and pharmacokinetic profile, presenting the key data and experimental methodologies to inform further research and development in the field of cancer immunotherapy.

The PD-1/PD-L1 Pathway: A Key Regulator of Immune Tolerance and Tumor Evasion

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells, delivers an inhibitory signal to the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.[1] This mechanism of "adaptive immune resistance" allows tumors to escape destruction by the immune system.[2] Therefore, blocking the PD-1/PD-L1 interaction is a clinically validated strategy to restore T cell function and promote anti-tumor immunity.[1]

Caption: Proposed mechanism of action for PD-1/PD-L1-IN-NP19.

In Vitro Preclinical Findings

Inhibition of the Human PD-1/PD-L1 Interaction

The potency of PD-1/PD-L1-IN-NP19 in disrupting the human PD-1/PD-L1 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. [3] Table 1: In Vitro Inhibitory Activity of PD-1/PD-L1-IN-NP19

| Assay | Target | IC50 (nM) |

| HTRF Binding Assay | Human PD-1/PD-L1 | 12.5 [4] |

| HTRF Binding Assay | Mouse PD-1/PD-L1 | >1000 [4] |

IC50: Half-maximal inhibitory concentration.

The data clearly indicates that PD-1/PD-L1-IN-NP19 is a potent inhibitor of the human PD-1/PD-L1 interaction, with significantly lower activity against the murine counterpart. [4]This species-specific activity is a critical consideration for the design and interpretation of in vivo studies.

Enhancement of T Cell Activity in a Co-culture Model

To assess the functional consequence of PD-1/PD-L1 blockade, the effect of PD-1/PD-L1-IN-NP19 on T cell activation was evaluated in a co-culture system of T cells and tumor cells.

Experimental Protocol: T Cell Co-culture and IFN-γ Production Assay

-

Cell Lines: Human peripheral blood mononuclear cell (PBMC)-derived T cells and a tumor cell line engineered to express human PD-L1.

-

Co-culture: T cells and tumor cells are co-cultured at an appropriate ratio.

-

Treatment: PD-1/PD-L1-IN-NP19 is added to the co-culture at various concentrations (e.g., 0.37-10 µM). [4]4. Incubation: The co-culture is incubated for a defined period (e.g., 72 hours). [4]5. IFN-γ Measurement: The concentration of interferon-gamma (IFN-γ) in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The dose-dependent effect of PD-1/PD-L1-IN-NP19 on IFN-γ production is determined.

Findings:

PD-1/PD-L1-IN-NP19 was found to significantly elevate the production of IFN-γ from T cells in a dose-dependent manner when co-cultured with tumor cells. [4]This result provides strong evidence that by blocking the PD-1/PD-L1 interaction, the compound can restore the effector function of T cells.

In Vivo Preclinical Efficacy

The anti-tumor activity of PD-1/PD-L1-IN-NP19 was evaluated in syngeneic mouse tumor models. Given the compound's lower potency against murine PD-1/PD-L1, these models, while providing insights into in vivo tolerability and general anti-tumor effects, may not fully reflect its potential efficacy in a human system.

Melanoma Tumor Model

Experimental Protocol: Syngeneic Melanoma Mouse Model

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: A syngeneic melanoma cell line (e.g., B16-F10) is implanted subcutaneously.

-

Treatment: Once tumors reach a palpable size, mice are treated with PD-1/PD-L1-IN-NP19 via intragastric gavage once daily for a specified duration (e.g., 15 days). [4]4. Dosage Groups: Multiple dosage groups are typically included (e.g., 25, 50, and 100 mg/kg). [4]5. Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and general health of the animals are also recorded.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

Table 2: In Vivo Efficacy of PD-1/PD-L1-IN-NP19 in a Melanoma Mouse Model

| Dose (mg/kg) | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |

| 25 | Intragastric gavage | 15 days | 51.1 [4] |

| 50 | Intragastric gavage | 15 days | 75.0 [4] |

| 100 | Intragastric gavage | 15 days | 80.9 [4] |

PD-1/PD-L1-IN-NP19 demonstrated a dramatic, dose-dependent inhibition of melanoma tumor growth in mice. [4]The treated animals exhibited normal physical activity and a slight increase in body weight, suggesting good tolerability at the tested doses. [4]

Hepatoma Tumor Model

Experimental Protocol: Syngeneic Hepatoma Mouse Model

-

Animal Model: BALB/c mice.

-

Tumor Cell Line: A syngeneic hepatoma cell line (e.g., H22) is implanted subcutaneously.

-

Treatment: Daily intraperitoneal (i.p.) injections of PD-1/PD-L1-IN-NP19 for a specified duration (e.g., 14 days). [4]4. Dosage: A specific dose is administered (e.g., 25 mg/kg). [4]5. Monitoring and Endpoint: Similar to the melanoma model, tumor growth, body weight, and animal health are monitored, and TGI is calculated at the end of the study.

Findings:

In the H22 hepatoma mouse model, PD-1/PD-L1-IN-NP19 at a dose of 25 mg/kg administered intraperitoneally demonstrated significant antitumor efficacy with a tumor growth inhibition of 76.5% and was well tolerated. [4]

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of PD-1/PD-L1-IN-NP19 were assessed in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of PD-1/PD-L1-IN-NP19 in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Half-life (t1/2) | 1.5 ± 0.5 h | 10.9 ± 7.7 h |

| Clearance (CL) | 0.9 ± 0.2 L/h/kg | 23.1 L/h/kg (Apparent) |

| Volume of Distribution (Vss) | 2.1 ± 0.5 L/kg | - |

| Tmax | - | 0.6 ± 0.2 h |

| Cmax | 1751 µg/L | 69.5 µg/L |

| Oral Bioavailability (F) | - | 5% |

Data presented as mean ± standard deviation. [4] The pharmacokinetic data indicate that PD-1/PD-L1-IN-NP19 has a relatively short half-life following intravenous administration and low oral bioavailability in rats. [4]The longer apparent half-life after oral administration may suggest absorption-rate limited elimination. These findings are crucial for designing dosing regimens in further preclinical and clinical studies.

Conclusion and Future Directions

The preclinical data for PD-1/PD-L1-IN-NP19 demonstrate its potential as a novel, orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its potent in vitro activity on human targets, coupled with significant in vivo anti-tumor efficacy in mouse models, positions it as a promising candidate for further development.

Future research should focus on:

-

Optimizing Pharmacokinetics: Improving the oral bioavailability of NP19 through medicinal chemistry efforts could enhance its clinical potential.

-

Humanized Mouse Models: Efficacy studies in mouse models with humanized PD-1 and PD-L1 would provide a more accurate assessment of its therapeutic potential, given the observed species-specific activity.

-

Combination Therapies: Investigating the synergistic effects of PD-1/PD-L1-IN-NP19 with other anti-cancer agents, such as chemotherapy, targeted therapies, or other immunotherapies, could lead to more effective treatment strategies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to NP19 treatment will be crucial for patient selection in future clinical trials.

References

-

Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

Bocan, T. M. A., et al. (2023). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Expert Opinion on Therapeutic Patents. [Link]

-

Khan, S., et al. (2024). PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers in Immunology. [Link]

-

Lei, Y., et al. (2020). PD-1/PD-L1 pathway: current researches in cancer. Frontiers in Oncology. [Link]

-

Sasmal, S. K., et al. (2020). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology. [Link]

Sources

Definitive Technical Guide: PD-1/PD-L1-IN-NP19 Signaling Pathway Modulation

Executive Summary

The modulation of the PD-1/PD-L1 axis remains a cornerstone of modern immuno-oncology. While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have validated this target, small molecule inhibitors offer distinct advantages, including improved tumor penetration, oral bioavailability, and tunable pharmacokinetics.

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) represents a high-potency, small-molecule inhibitor belonging to the resorcinol dibenzyl ether class. Unlike mAbs that sterically block the interaction surface, NP19 operates via a distinct mechanism: PD-L1 dimerization . This guide provides a rigorous technical analysis of NP19, detailing its molecular mechanism, downstream signaling effects, and validated experimental protocols for researchers assessing this compound.

Key Pharmacological Parameters

| Parameter | Value | Context |

| Target | PD-L1 (Programmed Death-Ligand 1) | Induces non-functional dimerization |

| IC50 (Human) | 12.5 nM | HTRF Protein-Protein Interaction Assay |

| IC50 (Mouse) | > 1,000 nM | Low cross-reactivity due to sequence divergence |

| EC50 (Cellular) | ~3.0 µM | IFN-γ induction in Hep3B/T-cell co-culture |

| Bioavailability | F = 5% (Rat) | Optimization required for oral delivery |

| Chemical Class | Resorcinol Dibenzyl Ether | Lipophilic core targeting the PD-L1 hydrophobic pocket |

Molecular Mechanism of Action[2][3][4][5]

The Dimerization Paradigm

NP19 does not merely occupy the PD-1 binding site on a monomeric PD-L1. Instead, it acts as a "molecular glue" that induces the formation of a PD-L1 homodimer. This sequestration sterically occludes the PD-1 interaction surface, preventing the immune checkpoint engagement.

-

Binding Pocket: NP19 binds to the hydrophobic pocket of PD-L1, interacting with residues Tyr56, Asp122, and Lys124 .

-

Stoichiometry: 1 Molecule of NP19 binds to 2 Molecules of PD-L1 (2:1 Protein:Ligand ratio).

-

Thermodynamics: The dimerization creates a highly stable, energetically favorable complex that effectively removes available PD-L1 from the cell surface inventory available for PD-1 binding.

Visualization: Mechanism of Blockade

Figure 1: Comparative mechanism of native PD-1/PD-L1 suppression versus NP19-mediated PD-L1 dimerization and sequestration.

Signaling Pathway Modulation

The primary function of NP19 is to restore T-cell effector function by preventing the PD-1-mediated recruitment of SHP2 (Src homology region 2 domain-containing phosphatase-2).

The Restoration Cascade

-

Blockade: NP19 sequesters PD-L1 on the tumor cell.

-

Prevention: PD-1 on the T-cell remains unbound (ligand-free).

-

ITSM/ITIM Motifs: Tyrosine motifs on the PD-1 cytoplasmic tail remain unphosphorylated.

-

SHP2 Exclusion: SHP2 is not recruited to the membrane.

-

Signal Propagation: TCR signaling proceeds unchecked, leading to:

-

PI3K/Akt Pathway: Cell survival and glycolysis.

-

RAS/MEK/ERK Pathway: Proliferation and transcriptional activation (AP-1).

-

NFAT Activation: Cytokine production (IFN-γ, IL-2).

-

Visualization: Intracellular Signaling Restoration

Figure 2: Restoration of TCR downstream signaling (PI3K/Akt and RAS/MEK) following NP19-mediated checkpoint blockade.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical validation and a T-Cell Co-Culture system for functional validation.

Protocol A: HTRF PD-1/PD-L1 Binding Assay

Purpose: To determine the IC50 of NP19 against the human PD-1/PD-L1 interaction.

Materials:

-

Recombinant Human PD-L1 (His-tagged).

-

Recombinant Human PD-1 (Fc-tagged).

-

Anti-His-Tb cryptate (Donor).

-

Anti-Human IgG-d2 (Acceptor).

-

Assay Buffer: PBS, 0.1% BSA, 0.5M KF.

-

NP19 Stock (10 mM in DMSO).

Workflow:

-

Preparation: Dilute NP19 in Assay Buffer to 4x final concentration (serial dilutions).

-

Incubation 1: Add 5 µL of NP19 + 5 µL of Human PD-L1-His (Final conc: 10 nM) to a 384-well low-volume plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.

-

Addition: Add 5 µL of Human PD-1-Fc (Final conc: 50 nM).

-

Incubation 2: Incubate for 60 mins at RT.

-

Detection: Add 5 µL of Anti-His-Tb / Anti-hIgG-d2 pre-mix.

-

Read: Incubate 60 mins (RT) and read on an HTRF-compatible reader (Ex: 337 nm, Em: 665/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[NP19]. Expected IC50: ~12.5 nM .

Protocol B: Functional T-Cell Co-Culture Assay

Purpose: To validate the restoration of IFN-γ secretion in a tumor microenvironment model.

Cell Lines:

-

Effector: Jurkat T-cells (inducible NFAT-Luciferase) or Primary CD3+ T-cells.

Workflow:

-

Seeding: Seed Hep3B/hPD-L1 cells (10,000 cells/well) in a 96-well plate. Allow adherence overnight.

-

Treatment: Add NP19 (Serial dilution: 0.1 µM – 10 µM) to wells.

-

Co-Culture: Add Anti-CD3/CD28 activated T-cells (50,000 cells/well). Ratio 5:1 (Effector:Target).

-

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

-

Readout: Collect supernatant. Quantify IFN-γ using ELISA or AlphaLISA.

Success Criteria: Dose-dependent increase in IFN-γ with an EC50 of ~3 µM .[1]

In Vivo Translation & Pharmacokinetics

While NP19 shows high potency in vitro, its in vivo application requires careful consideration of species specificity and formulation.

Species Specificity Warning

NP19 is highly selective for Human PD-L1 .

-

Mouse IC50: > 1,000 nM

-

Implication: Efficacy studies in standard syngeneic mouse models (e.g., wild-type MC38 or CT26) will yield false negatives .

-

Solution: You MUST use humanized PD-L1 knock-in mice (hPD-L1 KI) or immunodeficient mice engrafted with human tumors and human PBMCs (Humanized Mouse Models).

Pharmacokinetic Profile (Rat, 1 mg/kg IV)

| Parameter | Value | Interpretation |

| t1/2 (Half-life) | 1.5 ± 0.5 h | Short half-life suggests need for BID dosing or formulation enhancement. |

| CL (Clearance) | 0.9 ± 0.2 L/h/kg | Moderate clearance.[3][4] |

| Vss (Distribution) | 2.1 ± 0.5 L/kg | Good tissue distribution; penetrates tumor microenvironment. |

References

-

Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

-

Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint: An Overview. Source: Frontiers in Pharmacology. URL:[Link]

-

Mechanisms of Small Molecule PD-L1 Dimerization. Source: Science (BMS-202 Structural Basis). URL:[Link]

Sources

PD-1/PD-L1-IN-NP19: A Resorcinol Dibenzyl Ether Checkpoint Inhibitor

Technical Guide & Whitepaper

Executive Summary

PD-1/PD-L1-IN-NP19 (referred to herein as NP19 ) represents a significant advancement in the development of small-molecule immune checkpoint inhibitors (ICIs).[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, which sterically block the PD-1/PD-L1 interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. These compounds function via a distinct "molecular glue" mechanism, inducing the dimerization of PD-L1 on the tumor cell surface, thereby sequestering the ligand and preventing its interaction with the PD-1 receptor on T-cells.

This guide details the physicochemical properties, mechanism of action (MOA), and validated experimental protocols for NP19, providing a roadmap for researchers investigating non-antibody approaches to cancer immunotherapy.

Chemical & Mechanistic Profile

Chemical Identity

-

Catalog Number: MedChemExpress HY-131347

-

Molecular Target: Programmed death-ligand 1 (PD-L1)[1][4][8][9][10][11][12][13]

-

Binding Affinity:

(Human PD-1/PD-L1 interaction)[1][2][3][4][7][11]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanism of Action: PD-L1 Dimerization

NP19 does not merely occupy the binding cleft; it fundamentally alters the oligomeric state of PD-L1. The compound binds to a hydrophobic pocket created at the interface of two PD-L1 monomers. This binding stabilizes a PD-L1 homodimer , effectively internalizing the PD-1 binding surface and rendering the ligand incapable of engaging the PD-1 receptor.

Key Mechanistic Insight: This dimerization often leads to rapid internalization and lysosomal degradation of the PD-L1 protein, a feature distinct from simple occupancy-driven blockade.

Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sequestering the active interface and preventing PD-1 binding.

Pharmacology & Efficacy Data[1][2][3][4][8][11][12][14]

In Vitro Potency

NP19 demonstrates high potency against human PD-L1 but significantly lower affinity for murine PD-L1, a common trait in this chemical class due to structural differences in the hydrophobic binding pocket.

| Assay Type | Target Interaction | Metric | Value | Reference |

| Biochemical | Human PD-1 / PD-L1 | 12.5 nM | [1] | |

| Biochemical | Mouse PD-1 / PD-L1 | [1] | ||

| Cellular | Jurkat T-cell / Tumor Co-culture | IFN- | Dose-dependent increase | [1] |

In Vivo Efficacy

Despite low oral bioavailability, NP19 shows robust tumor growth inhibition (TGI) in syngeneic mouse models when administered intraperitoneally (i.p.) or via gavage (high dose), suggesting that optimizing the formulation could unlock further potential.

| Model | Tumor Type | Dose / Route | TGI (%) |

| B16-F10 | Melanoma | 25-100 mg/kg (p.o.)[2] | 51.1% - 80.9% |

| H22 | Hepatocellular Carcinoma | 25 mg/kg (i.p.) | 76.5% |

Pharmacokinetic (PK) Profile (Rat)

-

Half-life (

): 1.5 h (IV) / 10.9 h (PO)[2] -

Bioavailability (

): ~5% (Indicates poor absorption or high first-pass metabolism; requires formulation optimization for clinical translation).

Validated Experimental Protocols

Protocol A: HTRF Binding Assay (Biochemical)

Purpose: To determine the

Reagents:

-

Human PD-L1 protein (His-tagged).

-

Human PD-1 protein (Fc-tagged).

-

Anti-His-Tb cryptate (Donor).

-

Anti-Human IgG-XL665 (Acceptor).

-

NP19 stock (10 mM in DMSO).

Workflow:

-

Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution series (e.g., 0.1 nM to 10 µM).

-

Incubation 1: Mix NP19 dilutions with His-PD-L1 (final conc. 10 nM) in a white 384-well plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce dimerization before PD-1 introduction.

-

Addition: Add PD-1-Fc (final conc. 20 nM). Incubate for 30 mins.

-

Detection: Add Anti-His-Tb and Anti-IgG-XL665. Incubate for 1 hour at RT.

-

Read: Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).

-

Analysis: Calculate HTRF Ratio (

). Plot vs. log[NP19] to derive

Protocol B: Jurkat/Tumor Co-Culture Assay (Cellular)

Purpose: To validate the functional restoration of T-cell activity (IFN-

System:

-

Effector Cells: Jurkat T-cells engineered to express human PD-1.

-

Target Cells: CHO-K1 or tumor cells (e.g., Hep3B) overexpressing human PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv or viral antigen).

Workflow:

-

Seeding: Plate Target cells (CHO-PDL1) at

cells/well in a 96-well plate. Allow adherence (4-6 hours). -

Treatment: Add NP19 serial dilutions to the wells.

-

Co-Culture: Add Jurkat-PD1 cells (

cells/well). Total volume 200 µL. -

Stimulation: Ensure anti-CD3 is present (either expressed on target cells or added soluble at 1 µg/mL).

-

Incubation: 48–72 hours at 37°C, 5%

. -

Measurement: Collect supernatant. Quantify IFN-

using a standard ELISA kit. -

Validation: Compare against anti-PD-L1 mAb (positive control) and DMSO (vehicle control).

Figure 2: Cellular Co-Culture Assay Workflow. A stepwise guide to validating functional immune restoration.

References

-

Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.Journal of Medicinal Chemistry , 63(17), 9677–9694.

-

MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet (Cat. No.: HY-131347).

-

Guzik, K., et al. (2019). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1.Journal of Medicinal Chemistry , 60(13), 5857–5867. (Context on Dimerization Mechanism).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advancements in drug discovery: integrating CADD tools and drug repurposing for PD-1/PD-L1 axis inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08245A [pubs.rsc.org]

- 7. Computational Approaches Drive Developments in Immune-Oncology Therapies for PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

Methodological & Application

PD-1/PD-L1-IN-NP19 in vitro assay protocol

Application Note & Protocol: In Vitro Characterization of PD-1/PD-L1-IN-NP19

Abstract

This technical guide outlines the standardized protocol for evaluating PD-1/PD-L1-IN-NP19 (NP19), a potent small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis. Unlike monoclonal antibodies, NP19 is a chemical entity with a reported IC50 of ~12.5 nM in biochemical assays. This guide details the critical workflows for compound solubilization, biochemical quantification via Homogeneous Time-Resolved Fluorescence (HTRF), and functional validation using a Jurkat/NFAT-luciferase reporter system.

Introduction & Mechanism of Action

PD-1/PD-L1-IN-NP19 functions by binding to the PD-L1 surface, sterically hindering its interaction with PD-1 on T-cells.[1] In the tumor microenvironment (TME), the PD-1/PD-L1 interaction suppresses T-cell receptor (TCR) signaling, leading to T-cell exhaustion.[2] By blocking this interaction, NP19 restores TCR signaling, NFAT pathway activation, and subsequent cytokine release (e.g., IFN-

Key Compound Characteristics:

-

Target: Human PD-L1 (Direct binder).

-

Potency: IC50

12.5 nM (HTRF Binding Assay).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Modality: Small Molecule Inhibitor (SMI).[3]

-

Solubility: Hydrophobic; requires DMSO for stock preparation.

Figure 1: Mechanism of Action (MOA)

Caption: NP19 binds PD-L1 on tumor cells, preventing PD-1 engagement and reversing T-cell exhaustion.[1][4][5][6]

Compound Preparation & Handling

Small molecules like NP19 often exhibit poor aqueous solubility, necessitating precise handling to prevent precipitation during the assay.

-

Stock Solution (10 mM):

-

Dissolve lyophilized NP19 powder in 100% DMSO.

-

Vortex vigorously for 30 seconds and centrifuge briefly.

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Intermediate Dilution:

-

Prepare a 100x concentration in 100% DMSO (e.g., if final assay concentration is 1

M, prepare 100 -

Critical Step: Dilute this 100x DMSO stock 1:100 into the assay buffer immediately before use to minimize precipitation risks. Ensure the final DMSO concentration in the assay is

1% (typically 0.1-0.5% is optimal).

-

Protocol A: HTRF Biochemical Binding Assay

This assay is the industry standard for determining the IC50 (12.5 nM) of NP19. It relies on energy transfer between a Europium-cryptate labeled donor (Anti-PD-L1 or tagged PD-L1) and an XL665 acceptor (PD-1).

Reagents:

-

Recombinant Human PD-L1 (His-tagged).

-

Recombinant Human PD-1 (Fc-tagged).

-

Anti-His-Europium Cryptate (Donor).

-

Anti-Human IgG-XL665 (Acceptor).

-

Assay Buffer: PBS (pH 7.4), 0.1% BSA, 0.1% Tween-20, 0.5 M KF (Potassium Fluoride is critical to prevent Europium quenching).

Workflow:

-

Preparation: Prepare a 10-point serial dilution of NP19 in Assay Buffer (Top concentration: 10

M; Dilution factor: 3-fold). -

Plate Setup: Use a white, low-volume 384-well plate.

-

Addition 1 (Inhibitor): Add 2

L of diluted NP19 to respective wells. -

Addition 2 (Proteins):

-

Add 4

L of PD-L1-His (Final conc: 4 nM). -

Add 4

L of PD-1-Fc (Final conc: 20 nM). -

Note: Pre-incubate NP19 with PD-L1 for 15 mins before adding PD-1 for optimal binding competition.

-

-

Incubation: Seal plate and incubate for 1 hour at Room Temperature (RT).

-

Detection:

-

Add 5

L of Anti-His-Europium. -

Add 5

L of Anti-hIgG-XL665.

-

-

Final Incubation: Incubate for 2-4 hours at RT (equilibrium is slower for complex protein-protein interactions).

-

Read: Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible reader (e.g., EnVision or PHERAstar).

Data Calculation:

-

Calculate % Inhibition =

Protocol B: Cell-Based Jurkat/NFAT Reporter Assay

To verify that NP19 not only binds PD-L1 but functionally restores T-cell activity, a co-culture bioassay is required.

Cell Lines:

-

Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven Luciferase reporter.[5]

-

Target Cells: CHO-K1 or HEK293 cells stably expressing human PD-L1 and an engineered TCR activator (e.g., anti-CD3 scFv surface expression).

Workflow:

-

Target Cell Seeding (Day 0):

-

Seed CHO-PD-L1 cells in a white 96-well flat-bottom plate (20,000 cells/well).

-

Incubate overnight at 37°C, 5% CO2 to allow adherence.

-

-

Compound Treatment (Day 1):

-

Remove culture media from CHO cells.

-

Add 40

L of NP19 serial dilutions (prepared in cell culture media + 1% FBS).

-

-

Effector Cell Addition:

-

Harvest Jurkat-PD-1-NFAT cells and resuspend at 1 x 10^6 cells/mL.

-

Add 40

L of Jurkat cells (40,000 cells/well) to the plate containing CHO cells and compound.

-

-

Co-Culture Incubation:

-

Incubate for 6 hours at 37°C. (Note: 6 hours is optimal for NFAT; longer incubations may require a different reporter like IL-2 promoter).

-

-

Detection:

-

Add 80

L of Luciferase detection reagent (e.g., Bio-Glo™) to each well. -

Incubate 10-20 mins at RT in the dark.

-

Measure Luminescence (RLU).

-

Figure 2: Experimental Workflow Summary

Caption: Integrated workflow for validating NP19 potency from solubility to functional readout.

Data Analysis & Expected Results

Table 1: Expected Performance Metrics for NP19

| Parameter | Biochemical Assay (HTRF) | Cell-Based Assay (Jurkat) |

| Readout | TR-FRET Ratio (665/620 nm) | Luminescence (RLU) |

| IC50 / EC50 | ~12.5 nM | ~0.1 - 1.0 |

| Window (S/B) | > 5-fold | > 3-fold |

| Curve Shape | Sigmoidal (Slope ~1.0) | Sigmoidal (Slope ~1.0) |

| Interpretation | Measures physical blockade | Measures T-cell reactivation |